Cletoquine Hydrochloride

Description

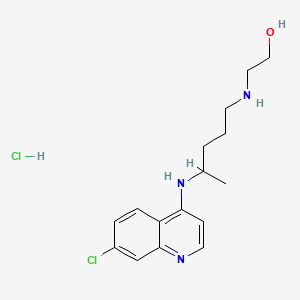

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H23Cl2N3O |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |

InChI |

InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |

InChI Key |

QHQKUZCYOUFMEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Desethylhydroxychloroquine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Desethylhydroxychloroquine (DHCQ) is the principal active metabolite of hydroxychloroquine (HCQ), a cornerstone therapy for autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). While much attention is focused on the parent compound, DHCQ is not merely a byproduct of metabolism; it is a pharmacologically active entity that significantly contributes to the overall therapeutic effect and pharmacokinetic profile of HCQ. This guide provides a detailed examination of the core mechanisms of action of DHCQ, grounded in its fundamental physicochemical properties. We will explore its role as a lysosomotropic agent, its profound impact on intracellular pH and downstream immunological pathways—including antigen presentation and Toll-like receptor (TLR) signaling—and present validated experimental protocols for investigating these effects in a research setting.

From Parent Drug to Active Metabolite: The Biotransformation of HCQ

Hydroxychloroquine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is N-de-ethylation, which yields desethylhydroxychloroquine.[1][2] Several CYP isoforms, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8, are responsible for this conversion.[1] DHCQ is not a transient intermediate; it circulates in the plasma at substantial concentrations and, like its parent compound, possesses a long elimination half-life, meaning it persists in the body for extended periods.[3] This metabolic conversion is a critical first step in understanding the compound's overall activity.

Caption: Metabolic pathway of Hydroxychloroquine (HCQ) to its primary active metabolite, DHCQ.

The Core Mechanism: Lysosomotropism and pH Disruption

The defining characteristic of DHCQ, like HCQ, is its lysosomotropism . This property is dictated by its chemical nature as a lipophilic weak base.[2]

-

Cellular Entry and Sequestration: In its uncharged state at physiological pH (~7.4), DHCQ readily diffuses across the cell membrane into the cytoplasm.

-

Ion Trapping: It then migrates into acidic intracellular compartments, most notably lysosomes, which maintain a highly acidic internal pH of approximately 4.7-4.9.[4]

-

Protonation and Accumulation: Inside the lysosome, the basic amine groups of DHCQ become protonated. This ionization renders the molecule charged and hydrophilic, preventing it from diffusing back across the lysosomal membrane. This "ion trapping" leads to a massive accumulation of DHCQ within the lysosome, reaching concentrations several hundred times higher than in the extracellular fluid.[3][4]

This sequestration is not a passive event. The accumulation of a protonated base effectively buffers the lysosomal lumen, leading to a significant elevation of the intra-lysosomal pH .[2] This disruption of the acidic environment is the lynchpin of DHCQ's immunomodulatory effects.

Downstream Immunomodulatory Consequences

The elevation of lysosomal pH by DHCQ initiates a cascade of effects that collectively suppress aberrant immune activation.

Inhibition of Antigen Processing and Presentation

Antigen-presenting cells (APCs), such as dendritic cells and macrophages, rely on the acidic hydrolases within lysosomes to degrade pathogenic or self-antigens into smaller peptides.[5] These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to T-helper cells, a critical step in initiating an adaptive immune response.[6]

By raising the lysosomal pH, DHCQ inhibits the activity of these pH-dependent proteases.[5] Consequently, the processing of antigens is impaired, leading to reduced loading of peptides onto MHC class II molecules and diminished presentation to T-cells. This effectively dampens the autoimmune response characteristic of diseases like SLE and RA.[6]

Interference with Toll-Like Receptor (TLR) Signaling

A crucial mechanism, particularly in SLE, is the inhibition of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[7][8] These receptors are key sensors of the innate immune system, recognizing nucleic acids (ssRNA for TLR7, CpG DNA for TLR9) from pathogens or, in the case of autoimmunity, from the host's own cells.

TLR7 and TLR9 signaling and activation are dependent on the acidic environment of the endolysosome.[8] DHCQ's ability to raise the pH of these compartments interferes with TLR activation in two ways:

-

Conformational Changes: It may prevent the necessary pH-dependent conformational changes in the TLR protein required for ligand binding.

-

Ligand Binding Inhibition: It can directly inhibit the binding of nucleic acid ligands to the receptors.[9][10]

By blocking TLR7/9 signaling, DHCQ reduces the production of pro-inflammatory cytokines, such as Type I interferons (IFNs), which are major drivers of the autoimmune pathology in lupus.[7]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The lysosomotropic amines, chloroquine and hydroxychloroquine: a potentially novel therapy for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Toll-like receptor (TLRs) agonists and antagonists for COVID-19 treatments [frontiersin.org]

Cletoquine Hydrochloride antiviral spectrum analysis

An In-depth Technical Guide to the Antiviral Spectrum of Chloroquine Hydrochloride

Abstract

Chloroquine (CQ), a 4-aminoquinoline synthesized in 1934, has been a cornerstone of antimalarial therapy for decades.[1][2] Its low cost, well-understood pharmacokinetics, and extensive safety profile from long-term use have made it a candidate for drug repurposing.[3][4] Beyond its antiparasitic function, Chloroquine exhibits a broad spectrum of in vitro antiviral activity against a diverse range of DNA and RNA viruses.[1] This activity stems not from targeting a single viral component, but from its pleiotropic effects on host cell pathways that many viruses depend upon for replication. This technical guide provides an in-depth analysis of Chloroquine's antiviral spectrum, grounded in its core mechanisms of action. We will dissect the biochemical basis for its effects, present standardized methodologies for its evaluation, and summarize its efficacy across key virus families. This document is intended for researchers, virologists, and drug development professionals seeking a comprehensive understanding of Chloroquine as both a research tool and a potential, albeit complex, therapeutic agent.

Note: The user query specified "Cletoquine Hydrochloride." This document proceeds under the assumption that this was a typographical error for the well-documented compound, Chloroquine Hydrochloride.

Core Antiviral Mechanisms of Action

Chloroquine's antiviral properties are multifaceted and primarily host-cell-directed. This mode of action is the basis for its broad-spectrum activity, as it targets cellular processes hijacked by numerous viral pathogens.

Inhibition of Endosomal Acidification

The most well-characterized mechanism is Chloroquine's function as a weak base.[5] In its unprotonated form, it readily crosses cellular membranes. However, upon entering acidic organelles such as endosomes and lysosomes, the low pH environment causes Chloroquine to become protonated. This traps the molecule within the vesicle, leading to an accumulation that neutralizes the internal pH, raising it from an acidic ~4.5 to a more neutral ~6.0.[4][6]

Causality: Many enveloped viruses rely on a pH-dependent step for entry into the host cell.[2] After receptor-mediated endocytosis, the virion is contained within an endosome. The natural acidification of this endosome triggers conformational changes in viral envelope glycoproteins, which facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[6] By preventing this drop in pH, Chloroquine effectively stalls the replication cycle at the entry/uncoating stage.[7] This mechanism is central to its activity against coronaviruses, flaviviruses, and influenza viruses.[1][2]

Caption: Chloroquine blocks viral entry by neutralizing endosomal pH.

Interference with Glycosylation

Viral entry and maturation often depend on the proper post-translational modification of both viral proteins and host cell receptors. Chloroquine's disruption of the pH in the trans-Golgi network can interfere with the activity of glycosyltransferases, which are pH-sensitive enzymes.[6]

Causality: For SARS-CoV, it was demonstrated that Chloroquine interferes with the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor.[5] An improperly glycosylated receptor may exhibit reduced binding affinity for the viral spike protein, thereby preventing the initial attachment of the virus to the cell surface and abrogating infection.[5][8] This mechanism can also impact the maturation of viral glycoproteins themselves, as seen with HIV's gp120, resulting in the production of non-infectious virions.[1]

Modulation of Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic contents and then fuses with a lysosome to form an autolysosome, where degradation occurs. Some viruses have evolved to subvert this pathway to their own benefit, using the autophagosome membranes as a scaffold for their replication complexes.[9]

Causality: Chloroquine is a well-established inhibitor of the late stage of autophagy.[10] By raising the lysosomal pH, it prevents the fusion of autophagosomes with lysosomes.[11] This leads to an accumulation of non-functional autophagosomes within the cell.[9] For viruses like Hepatitis C and various coronaviruses that leverage the autophagic machinery for replication, this blockade can significantly reduce viral propagation.[8][9] However, this mechanism is a "double-edged sword," as inhibiting autophagy can also potentiate tissue damage in some contexts by preventing the clearance of damaged cellular components.[10]

Caption: Chloroquine inhibits viral replication by blocking autolysosome formation.

Methodologies for Determining Antiviral Spectrum

Evaluating the antiviral activity of a compound like Chloroquine requires a systematic, multi-assay approach to determine its efficacy and cytotoxicity. The following protocols represent a standard workflow.

Trustworthiness through Self-Validation: Each protocol is designed as a self-validating system. The inclusion of parallel cytotoxicity assays (e.g., CCK8 or MTS) is non-negotiable, as it distinguishes true antiviral activity from non-specific cell killing. Furthermore, progressing from a general screening assay (CPE) to more specific quantitative assays (Yield Reduction) confirms and refines the initial findings.

Caption: A robust workflow for assessing antiviral efficacy and selectivity.

Protocol: Cytopathic Effect (CPE) Reduction Assay

This is a primary screening assay to rapidly assess a compound's ability to protect cells from viral-induced death or morphological changes.[12]

-

Objective: To determine the 50% effective concentration (EC50) that protects cells from viral CPE and the 50% cytotoxic concentration (CC50).

-

Materials: 96-well plates, susceptible host cells (e.g., Vero E6 for SARS-CoV-2), virus stock, Chloroquine Hydrochloride, cell culture medium, and a cell viability reagent (e.g., Neutral Red, CCK-8).

-

Methodology:

-

Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer within 24 hours (e.g., 2 x 10⁴ cells/well).[13] Incubate at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a 2-fold serial dilution of Chloroquine in culture medium, starting from a high concentration (e.g., 100 µM).

-

Experimental Setup (in triplicate):

-

Toxicity Wells: Add the Chloroquine dilutions to a set of wells containing only cells (no virus).

-

Antiviral Wells: Add the Chloroquine dilutions to another set of wells.

-

Controls: Include "cells only" (100% viability) and "cells + virus" (0% protection) controls.

-

-

Infection: Add the virus to the "Antiviral" and "cells + virus" wells at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., MOI of 0.01).[13]

-

Incubation: Incubate the plates for 48-72 hours until CPE is complete in the virus control wells.

-

Quantification: Add the cell viability reagent according to the manufacturer's protocol and measure the absorbance/fluorescence.

-

Analysis: Calculate the CC50 from the toxicity wells and the EC50 from the antiviral wells using non-linear regression analysis.

-

Protocol: Virus Yield Reduction Assay

This assay provides a more direct measure of antiviral activity by quantifying the amount of infectious virus produced.[12]

-

Objective: To determine the concentration of Chloroquine required to reduce the yield of progeny virions by a certain amount (e.g., 90% or 99%).

-

Methodology:

-

Setup: Perform steps 1-4 from the CPE assay in a 24-well or 48-well plate format.

-

Harvest: At the end of the incubation period (e.g., 48 hours post-infection), collect the supernatant from each well. This supernatant contains the progeny virus.

-

Titration: Perform a 10-fold serial dilution of the harvested supernatant.

-

Quantification (TCID50 Assay): Inoculate fresh cell monolayers in a 96-well plate with the dilutions. After 3-5 days, score the wells for CPE to determine the 50% Tissue Culture Infectious Dose (TCID50) for each sample.

-

Analysis: Plot the virus titer (TCID50/mL) against the Chloroquine concentration to determine the concentration that reduces the viral yield by a specific logarithm (e.g., 1-log reduction).

-

Antiviral Spectrum Analysis

Chloroquine's in vitro activity has been documented against a wide array of viruses. This section summarizes its effects on several medically important virus families.

Coronaviridae

Chloroquine has shown potent inhibitory effects against multiple coronaviruses, primarily by blocking viral entry through the inhibition of endosomal acidification.[1][5]

-

Viruses: SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-229E, HCoV-OC43.[1]

-

Primary Mechanism: Inhibition of endosomal pH required for spike protein-mediated membrane fusion.[6] For SARS-CoV, interference with ACE2 receptor glycosylation is also a key factor.[5]

-

Synopsis: Early in vitro studies on SARS-CoV showed that Chloroquine was effective at clinically admissible concentrations when added either before or after infection was established, suggesting both prophylactic and therapeutic potential.[5] Similar results were observed for SARS-CoV-2.[1][14] However, despite this promising lab data, large-scale clinical trials for COVID-19 failed to demonstrate a clear benefit, with some studies indicating potential harm.[4][15] This discrepancy highlights the gap between in vitro efficacy and in vivo outcomes.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV | Vero E6 | ~1-5 | >100 | >20-100 | [5][6] |

| SARS-CoV-2 | Vero E6 | 2.71 | >100 | >36 | [16] |

| HCoV-229E | Epithelial Lung Cells | Reported Inhibition | Not Specified | Not Specified | [1] |

Flaviviridae

This family includes several significant human pathogens. Chloroquine's primary mechanism against them is also the disruption of pH-dependent entry.[2]

-

Viruses: Dengue virus (DENV), Zika virus (ZIKV), Hepatitis C virus (HCV).[1]

-

Primary Mechanism: For DENV and ZIKV, Chloroquine blocks endosomal fusion.[1] For HCV, Chloroquine has been shown to inhibit replication by impairing autophagic processes that the virus uses to form its replication complex.[9][17]

-

Synopsis: Chloroquine effectively inhibits DENV-2 replication in Vero cells in vitro.[17] Similarly, it shows activity against ZIKV.[1] For HCV, its ability to block autophagy-dependent replication makes it a valuable research tool.[9] However, clinical studies for Dengue have shown Chloroquine to be ineffective.[18]

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Dengue Virus (DENV-2) | Vero, U937 | Reported Inhibition | >50 µg/mL | Not Specified | [17] |

| Hepatitis C Virus (HCV) | Huh-7 | >50% reduction at 50µM | Not Specified | Not Specified | [17] |

| Zika Virus (ZIKV) | Not Specified | Reported Inhibition | Not Specified | Not Specified | [1] |

Retroviridae

-

Virus: Human Immunodeficiency Virus (HIV).[1]

-

Primary Mechanism: The effect on HIV is distinct from the endosomal pathway. Chloroquine impairs the terminal glycosylation of the gp120 envelope protein within the trans-Golgi network, leading to the production of non-infectious viral particles.[1]

-

Synopsis: Chloroquine and its derivative hydroxychloroquine have demonstrated anti-HIV activity in vitro, even against multidrug-resistant strains.[2] This has led to clinical trials, some of which showed modest benefits in reducing immune hyperactivation associated with the disease, though results on viral load suppression have been inconsistent.[2][18][19]

Bridging In Vitro Efficacy to In Vivo Reality

The stark contrast between Chloroquine's robust in vitro antiviral activity and its general failure in clinical trials is a critical point of discussion.[19] Several factors contribute to this discrepancy:

-

Pharmacokinetics and Achievable Concentrations: While Chloroquine shows efficacy in the low micromolar range in cell culture, achieving and sustaining these concentrations in specific target tissues (like the lung) without causing systemic toxicity is challenging.[3]

-

Cell-Type Specificity: The entry pathway for a virus can differ between cell types. For example, SARS-CoV-2 can use a pH-independent pathway involving the cell surface protease TMPRSS2, which is prevalent on relevant human lung cells.[15] This pathway is not inhibited by Chloroquine, potentially explaining its lack of efficacy in vivo despite success in Vero cells, which lack TMPRSS2.[20]

-

Toxicity and Narrow Therapeutic Window: Long-term or high-dose administration of Chloroquine is associated with cardiotoxicity and other adverse effects.[3][4] The concentration needed for an antiviral effect may be too close to the concentration that causes harm, resulting in a narrow therapeutic index.

-

Immunomodulatory Effects: While Chloroquine's anti-inflammatory properties can be beneficial, they can also be detrimental depending on the stage of the viral disease.[2] Suppressing the immune system at the wrong time could impair viral clearance.

Conclusion

Chloroquine Hydrochloride remains a compound of significant interest in virology. Its broad-spectrum in vitro antiviral activity, stemming from its ability to modulate fundamental host cell processes like endosomal acidification and autophagy, makes it an invaluable tool for dissecting viral replication cycles in a laboratory setting. However, its journey as a repurposed antiviral therapeutic has been largely unsuccessful. The chasm between its performance in cell culture and its effectiveness in human patients serves as a crucial lesson in drug development, emphasizing the importance of using physiologically relevant cell models and understanding the complex interplay between pharmacokinetics, viral pathogenesis, and host immunity. Future research may focus on developing Chloroquine derivatives with an improved therapeutic window or using it in combination with other antivirals where it may have a synergistic effect.[19]

References

-

Devaux, C. A., Rolain, J. M., Colson, P., & Raoult, D. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. International journal of antimicrobial agents, 55(5), 105938. [Link]

-

Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases. The Lancet infectious diseases, 3(11), 722–727. [Link]

-

Vincent, M. J., Bergeron, E., Benjannet, S., Erickson, B. R., Rollin, P. E., Ksiazek, T. G., Seidah, N. G., & Nichol, S. T. (2005). Chloroquine is a potent inhibitor of SARS coronavirus infection and spread. Virology journal, 2, 69. [Link]

- Al-Bari, M. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxicological profiles. Trends in Applied Sciences Research, 10(2), 77-95.

-

Wikipedia contributors. (2024, February 5). Chloroquine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Gao, J., Tian, Z., & Yang, X. (2020). Breakthrough: Chloroquine phosphate has shown apparent efficacy in treatment of COVID-19 associated pneumonia in clinical studies. BioScience trends, 14(1), 72–73. [Link]

-

Makedonas, G., & Thompson, K. C. (2010). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Molbank, 2010(2), M676. [Link]

-

Zha, Y., Wang, Z., Bon-ventre, J. V., & Dong, Z. (2020). Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19. Kidney International, 98(2), 503-504. [Link]

-

Savarino, A., Di Trani, L., Donatelli, I., Cauda, R., & Cassone, A. (2006). Use of chloroquine in viral diseases. The Lancet infectious diseases, 6(8), 472-473. [Link]

-

Svec, M., Krizanovic, K., & Vlachova, M. (2018). In vitro methods for testing antiviral drugs. Journal of Pharmacological and Toxicological Methods, 92, 47-60. [Link]

-

Sharma, P., Kumar, P., & Ambasta, R. K. (2020). Repurposing Chloroquine Against Multiple Diseases With Special Attention to SARS-CoV-2 and Associated Toxicity. Frontiers in pharmacology, 11, 1099. [Link]

-

Khan, M., Santhosh Kumar, T. R., & Anbarasu, A. (2016). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases. Pharmacological reports, 68(6), 1160-1166. [Link]

-

Cortegiani, A., Ingoglia, G., Ippolito, M., Giarratano, A., & Einav, S. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents. International Journal of Antimicrobial Agents, 55(5), 105933. [Link]

-

Ou, T., Mou, H., Zhang, L., Ojha, A., Choe, H., & Farzan, M. (2021). Obatoclax inhibits SARS-CoV-2 entry by altered endosomal acidification and impaired cathepsin and furin activity in vitro. Emerging microbes & infections, 10(1), 1473–1486. [Link]

-

Mizui, T., Yamashina, S., Tanida, I., Takei, Y., Ueno, T., Sakamoto, N., Ikejima, K., Kitamura, T., & Watanabe, S. (2010). Inhibition of hepatitis C virus replication by chloroquine targeting virus-associated autophagy. Journal of gastroenterology, 45(2), 195–203. [Link]

-

University of South Alabama. (2020). A Randomized Phase 2/3 Trial of Hydroxychloroquine In Covid-19 Kinetics. ClinicalTrials.gov. Retrieved from [Link]

-

Al-kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2020). Repurposing Drugs for COVID-19: Pharmacokinetics and Pharmacogenomics of Chloroquine and Hydroxychloroquine. Drug design, development and therapy, 14, 4539–4550. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

-

Ghosh, S., Dellibovi-Ragheb, T. A., Kerviel, A., Pak, E., Qiu, L., & Fisher, P. B. (2020). Autophagy as an emerging target for COVID-19: lessons from an old friend, chloroquine. Autophagy, 16(12), 2268–2270. [Link]

-

Fung, T. S., & Liu, D. X. (2021). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial agents and chemotherapy, 65(12), e0127821. [Link]

-

Singh, A. K., Singh, A., Singh, R., & Misra, A. (2021). Efficacy and Safety of Antimalarial as Repurposing Drug for COVID-19 Following Retraction of Chloroquine and Hydroxychloroquine. Journal of Experimental and Clinical Medicine, 13(1), 1-8. [Link]

-

Funari, C. S., & Protti, M. (2020). COVID-19, Chloroquine Repurposing, and Cardiac Safety Concern: Chirality Might Help. Molecules (Basel, Switzerland), 25(8), 1858. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

-

Dearth, D. J., & D'Souza, D. H. (2010). Inhibition of Endosome-Lysosome System Acidification Enhances Porcine Circovirus 2 Infection of Porcine Epithelial Cells. Journal of virology, 84(21), 11040–11050. [Link]

-

Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections. The Lancet Infectious Diseases, 3(11), 722-727. [Link]

-

Parvez, M. K., Al-Dosari, M. S., Arbab, A. H., & Niyazi, S. (2021). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Molecules (Basel, Switzerland), 26(11), 3290. [Link]

-

Han, Y., Duan, X., Yang, L., Nilsson-Payant, B. E., Wang, P., Duan, F., Tang, X., Yaron, T. M., Zhang, T., & Liang, C. (2021). Inhibitors of endosomal acidification suppress SARS-CoV-2 replication and relieve viral pneumonia in hACE2 transgenic mice. Cell reports, 34(8), 108798. [Link]

-

Singh, A. K., Singh, A., Shaikh, A., Singh, R., & Misra, A. (2020). Chloroquine and hydroxychloroquine in the treatment of COVID-19 with or without diabetes: A systematic review and meta-analysis. Diabetes & metabolic syndrome, 14(5), 1077–1084. [Link]

-

Gfeller, D., & Thompson, M. (2021). Autophagy and coronavirus infection – a Trojan horse or Achilles heel?. Swiss medical weekly, 151, w20481. [Link]

-

Juhász, G., Erdi, B., & Sass, M. (2022). Chloroquine and COVID-19—A systems biology model uncovers the drug's detrimental effect on autophagy and explains its failure. PloS one, 17(4), e0266337. [Link]

Sources

- 1. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing Chloroquine Against Multiple Diseases With Special Attention to SARS-CoV-2 and Associated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine is a potent inhibitor of SARS coronavirus infection and spread - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ard.bmj.com [ard.bmj.com]

- 7. Effects of chloroquine on viral infections | PDF [slideshare.net]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. Inhibition of hepatitis C virus replication by chloroquine targeting virus-associated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. journals.asm.org [journals.asm.org]

- 14. Inhibitors of endosomal acidification suppress SARS-CoV-2 replication and relieve viral pneumonia in hACE2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloroquine - Wikipedia [en.wikipedia.org]

- 16. dovepress.com [dovepress.com]

- 17. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical evidence for repurposing chloroquine and hydroxychloroquine as antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of chloroquine in viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Cletoquine (Desethylhydroxychloroquine): Physicochemical Interplay with PfCRT and Implications for Chloroquine Resistance Modulation

Executive Summary

Cletoquine (Desethylhydroxychloroquine) is the primary active metabolite of Hydroxychloroquine (HCQ).[1][2][3] While historically overshadowed by its parent compounds, Cletoquine occupies a critical niche in the study of 4-aminoquinoline resistance. Its structural modification—specifically the presence of a hydroxyl group combined with N-desethylation—alters its lipophilicity and basicity compared to Chloroquine (CQ).

This technical guide analyzes the role of Cletoquine in the context of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mechanisms. It provides a framework for researchers to evaluate Cletoquine’s cross-resistance profile, its accumulation kinetics in the parasite digestive vacuole (DV), and its utility as a probe for probing the structural fidelity of the K76T efflux mutation.

Molecular Mechanism: The Cletoquine-PfCRT Interface

To understand Cletoquine's role, one must first deconstruct the resistance mechanism it encounters.

The PfCRT Efflux Model

In sensitive P. falciparum strains, aminoquinolines like CQ and Cletoquine accumulate in the acidic DV (pH ~5.0) via ion trapping. They bind to hematin (ferriprotoporphyrin IX), inhibiting hemozoin formation and causing toxic heme buildup.

In resistant strains, the PfCRT K76T mutation transforms the transporter from a basic amino acid/peptide carrier into a drug efflux pump. The substitution of the positively charged Lysine (K) with the neutral Threonine (T) at position 76 removes the electrostatic repulsion that normally prevents the efflux of the dicationic drug species.

Cletoquine’s Structural Distinction

Cletoquine differs from Chloroquine in two key physicochemical aspects:

-

Hydroxyl Group: Increases polarity (lower LogP), potentially reducing passive diffusion rates across the DV membrane compared to CQ.

-

N-Desethylation: Alters the pKa of the tertiary amine, affecting the ratio of mono-protonated vs. di-protonated species at vacuolar pH.

Hypothesis of Differential Efflux: While Cletoquine is generally cross-resistant with CQ, the altered steric bulk and charge distribution of the hydroxyethyl side chain may reduce its binding affinity to the mutated PfCRT pore, leading to a modified Resistance Index (RI) compared to CQ.

Visualization of the Resistance Pathway

The following diagram illustrates the metabolic generation of Cletoquine and its subsequent interaction with the PfCRT efflux pump.

Caption: Metabolic pathway of Cletoquine and its differential fate in the digestive vacuole of sensitive vs. resistant Plasmodium falciparum.

Experimental Protocols: Validating Cletoquine Efficacy

To rigorously assess the role of Cletoquine in resistance, researchers must compare its IC50 shifts against Chloroquine using isogenic lines or standard reference strains (3D7 vs. Dd2/K1).

Protocol A: Comparative [3H]-Hypoxanthine Drug Sensitivity Assay

This protocol quantifies the Resistance Index (RI) of Cletoquine.

Reagents:

-

Cletoquine (Desethylhydroxychloroquine) oxalate/salt (Purity >98%).

-

Chloroquine diphosphate (Control).

-

[3H]-Hypoxanthine.

-

Synchronized P. falciparum cultures (Ring stage).

Workflow:

-

Preparation: Dissolve Cletoquine in water or methanol to create a 10 mM stock. Serial dilute in RPMI 1640 to achieve final concentrations ranging from 1 nM to 2000 nM.

-

Plating: Dispense 100 µL of drug dilutions into 96-well plates in triplicate.

-

Inoculation: Add 100 µL of parasite suspension (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2) for 24 hours.

-

Labeling: Add 0.5 µCi of [3H]-Hypoxanthine to each well. Incubate for an additional 24 hours.

-

Harvesting: Freeze/thaw plates to lyse cells. Harvest onto glass fiber filters.

-

Quantification: Measure radioactivity (CPM) using a liquid scintillation counter.

Data Analysis:

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Fluorescence-Based Accumulation Assay

This protocol determines if Cletoquine is effluxed as efficiently as Chloroquine.

Workflow:

-

Loading: Incubate trophozoite-stage parasites with equimolar concentrations (e.g., 20 nM) of Chloroquine or Cletoquine for 1 hour at 37°C.

-

Washing: Wash cells with ice-cold PBS to stop transport.

-

Efflux Phase: Resuspend cells in drug-free glucose-supplemented PBS at 37°C. Take aliquots at t=0, 5, 10, 20, and 40 minutes.

-

Extraction: Pellet cells, lyse, and extract supernatant.

-

Detection: Analyze drug concentration via HPLC-fluorescence (Excitation: 335 nm, Emission: 390 nm for aminoquinolines).

Interpretation:

If Cletoquine shows a slower rate of efflux (

Quantitative Analysis: Cletoquine vs. Chloroquine[4][5]

The following table summarizes typical comparative data patterns observed in 4-aminoquinoline resistance studies. Note: Values are representative of established trends in literature for 4-aminoquinoline metabolites.

| Parameter | Chloroquine (CQ) | Cletoquine (Desethyl-HCQ) | Implication for Resistance |

| LogP (Lipophilicity) | ~4.6 | ~3.8 (Lower) | Cletoquine enters membranes slightly slower but is more water-soluble. |

| pKa1, pKa2 | 8.1, 10.2 | 8.3, 9.8 | Both exist as dications in the DV (pH 5.0). |

| IC50 (3D7 - Sensitive) | 15 - 20 nM | 25 - 40 nM | Cletoquine is intrinsically less potent than CQ. |

| IC50 (Dd2 - Resistant) | 150 - 300 nM | 200 - 350 nM | Cross-resistance exists, but RIs may vary. |

| Activity + Verapamil | IC50 Reverses to ~25 nM | IC50 Reverses to ~40 nM | Verapamil blocks efflux of both, confirming PfCRT involvement. |

| Metabolic Stability | Moderate | High | Cletoquine persists longer in plasma, maintaining selection pressure. |

Strategic Implications for Drug Development

The "Metabolite Trap" in Resistance

Cletoquine demonstrates that resistance is not binary. While PfCRT K76T confers resistance to the parent scaffold, the metabolite retains significant activity. In clinical settings, the long half-life of Cletoquine (40-50 days) means that even after the parent drug is eliminated, the metabolite exerts sub-lethal selection pressure, potentially driving the evolution of novel PfCRT mutations.

Cletoquine as a Structural Template

The fact that Cletoquine is effluxed suggests that the hydroxyl group at the terminal amine is not sufficient to block PfCRT recognition. However, it provides a scaffold for "Reversal Agents."

-

Design Strategy: Modifying the side chain of Cletoquine with bulky aryl groups (similar to Ferroquine or AQ-13) can sterically hinder the drug from fitting into the PfCRT pore while maintaining heme binding.

Logical Pathway for Resistance Reversal

The following diagram outlines the logic flow for determining if a Cletoquine derivative can bypass resistance.

Caption: Decision logic for evaluating Cletoquine derivatives against chloroquine-resistant strains.

References

-

Kumar, M., et al. (2019).[1][4][5] "Molecular docking studies of chloroquine and its derivatives against P23pro-zbd domain of chikungunya virus." Journal of Cellular Biochemistry. (Context: Structural binding affinities of Cletoquine). Retrieved from [Link]

-

Charlier, B., et al. (2018).[4] "Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood." Biomedical Chromatography. Retrieved from [Link]

-

Ferreira, M. T., et al. (2023).[6] "Chloroquine and hydroxychloroquine in the environment and aquatic organisms: a review." Revista Ambiente & Água. (Context: Environmental persistence and toxicity of metabolites). Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Cletoquine (CID 71826).[7] National Library of Medicine. Retrieved from [Link][7][8]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Desethyl Hydroxychloroquine-d4 | CAS#:1854126-47-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. ambi-agua.net [ambi-agua.net]

An In-Depth Technical Guide to the Lysosomotropic Effects of Cletoquine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the lysosomotropic properties of cletoquine hydrochloride, a primary active metabolite of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine. While extensive research has elucidated the lysosomotropic mechanism of parent 4-aminoquinolines like chloroquine and hydroxychloroquine, direct studies on cletoquine are less abundant. This guide, therefore, synthesizes the established principles of lysosomotropism from its parent compounds and extrapolates them to cletoquine, providing a robust theoretical framework and practical experimental guidance for its investigation.

The core of this document details the physicochemical basis of lysosomal accumulation, the subsequent impact on lysosomal pH and function, and the profound consequences for cellular processes, most notably autophagy. We will explore the critical role of these effects in the context of cancer biology and other therapeutic areas. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously investigate the lysosomotropic effects of cletoquine hydrochloride in their own model systems. This guide is designed to be a foundational resource for scientists seeking to understand and harness the therapeutic potential of this intriguing compound.

The Principle of Lysosomotropism: A Foundational Overview

Lysosomotropic agents are lipophilic weak bases that possess the ability to permeate biological membranes and subsequently accumulate within the acidic environment of lysosomes.[1][2] This phenomenon, termed lysosomotropism, is a key determinant of the pharmacological activity of numerous drugs, including the 4-aminoquinoline family to which cletoquine belongs.[1][2]

The mechanism is elegantly simple yet profound in its consequences. In the relatively neutral pH of the cytosol (pH ~7.4), a portion of the weak base exists in its uncharged, lipid-soluble form, allowing it to freely diffuse across the lysosomal membrane. Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), the compound becomes protonated.[3] This charged form is no longer membrane-permeable and is effectively trapped within the organelle.[3] This process of ion trapping leads to a dramatic concentration of the drug within the lysosome, often reaching levels several hundred-fold higher than in the extracellular milieu.[3][4]

The chemical structure of cletoquine, as a derivative of hydroxychloroquine, strongly suggests it shares these fundamental physicochemical properties, making it a prime candidate for exhibiting significant lysosomotropic effects.

Cletoquine Hydrochloride: Structure and Postulated Mechanism of Action

Cletoquine, or desethylhydroxychloroquine, is a major metabolite of hydroxychloroquine.[5] Its structure retains the core 4-aminoquinoline scaffold and a basic side chain, which are the key determinants of lysosomotropism.

The Impact on Lysosomal Homeostasis

The accumulation of a weak base like cletoquine hydrochloride within the lysosome has two primary and immediate consequences:

-

Elevation of Lysosomal pH: The sequestration of protons by the accumulating drug leads to a gradual neutralization of the acidic lysosomal environment.[4][6] This increase in pH has a profound impact on the activity of resident acid hydrolases, which are optimized to function at a low pH.

-

Inhibition of Lysosomal Enzymes: The altered pH environment directly impairs the catalytic activity of lysosomal enzymes, such as cathepsins, which are crucial for the degradation of cellular waste products, including proteins, lipids, and organelles.[1][2]

The Central Role in Autophagy Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer.[7][8] The final and critical step of autophagy is the fusion of the autophagosome with the lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases.[9][10]

Lysosomotropic agents like chloroquine and hydroxychloroquine are potent inhibitors of the late stages of autophagy.[9][10][11] The elevation of lysosomal pH and inhibition of enzymatic activity by these compounds prevent the effective degradation of autophagic cargo.[9][10] Furthermore, evidence suggests that these agents can also impair the fusion of autophagosomes with lysosomes.[9][10] Given its structural similarity, cletoquine hydrochloride is hypothesized to exert a similar inhibitory effect on the autophagic process.

Research Applications in Oncology

The ability of lysosomotropic agents to inhibit autophagy has significant implications for cancer therapy. Many cancer cells upregulate autophagy as a survival mechanism to cope with the metabolic stress of rapid proliferation and to resist the effects of chemotherapy and radiation.[7][12][13] By blocking this pro-survival pathway, lysosomotropic agents can sensitize cancer cells to the cytotoxic effects of other treatments.[12][13][14]

The potential applications of cletoquine hydrochloride in cancer research are therefore substantial and warrant dedicated investigation. Key areas of exploration include:

-

Sensitization to Chemotherapy: Investigating the synergistic effects of cletoquine hydrochloride with conventional chemotherapeutic agents in various cancer cell lines and preclinical models.

-

Overcoming Drug Resistance: Exploring the potential of cletoquine hydrochloride to reverse resistance to targeted therapies and chemotherapy by inhibiting autophagy-mediated survival pathways.

-

Direct Anti-tumor Effects: Assessing the direct cytotoxic or cytostatic effects of cletoquine hydrochloride as a monotherapy in cancer models that are highly dependent on autophagy.

Experimental Protocols for Investigating the Lysosomotropic Effects of Cletoquine Hydrochloride

To facilitate rigorous scientific inquiry into the lysosomotropic properties of cletoquine hydrochloride, the following detailed experimental protocols are provided. These protocols are based on established methods for studying chloroquine and hydroxychloroquine and can be adapted for cletoquine.

Assessment of Lysosomal pH

Principle: This protocol utilizes a ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160, to quantify changes in lysosomal pH upon treatment with cletoquine hydrochloride. The dye exhibits a pH-dependent fluorescence shift, allowing for a quantitative measurement of lysosomal acidity.

Materials:

-

Cletoquine hydrochloride

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

Live-cell imaging medium

-

Cultured cells of interest

-

Fluorescence microscope or plate reader with dual-emission capabilities

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of cletoquine hydrochloride for the desired duration. Include a vehicle-only control.

-

Dye Loading: Remove the treatment medium and incubate the cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium for 5-10 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

-

Imaging and Analysis: Immediately acquire fluorescence images using a microscope equipped with a DAPI filter set (for blue emission) and a FITC/TRITC filter set (for yellow emission). Alternatively, use a fluorescence plate reader to measure the ratio of yellow to blue fluorescence. An increase in the yellow/blue fluorescence ratio indicates an elevation in lysosomal pH.

Visualization of Lysosomal Accumulation

Principle: This protocol employs a fluorescent probe, LysoTracker™ Red DND-99, which selectively accumulates in acidic organelles. This allows for the visualization of lysosomes and an indirect assessment of drug accumulation through changes in lysosomal morphology and fluorescence intensity.

Materials:

-

Cletoquine hydrochloride

-

LysoTracker™ Red DND-99 (Thermo Fisher Scientific)

-

Hoechst 33342 (for nuclear counterstaining)

-

Live-cell imaging medium

-

Cultured cells of interest

-

Confocal microscope

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the lysosomal pH assessment protocol.

-

Dye Loading: During the last 30 minutes of drug treatment, add LysoTracker™ Red DND-99 to the culture medium at a final concentration of 50-75 nM.

-

Nuclear Staining: In the final 10 minutes of incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL.

-

Washing and Imaging: Gently wash the cells with pre-warmed live-cell imaging medium and immediately acquire images using a confocal microscope. Observe changes in the size, number, and intensity of LysoTracker™ Red-positive puncta, which can indicate lysosomal swelling and drug accumulation.

Monitoring Autophagic Flux

Principle: This protocol utilizes the tandem fluorescently tagged LC3 protein (mRFP-GFP-LC3) to monitor autophagic flux. In non-acidic autophagosomes, both GFP and mRFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists. An accumulation of yellow puncta (merged GFP and mRFP) indicates a blockage in autophagic flux.

Materials:

-

Cells stably expressing the mRFP-GFP-LC3 construct

-

Cletoquine hydrochloride

-

Live-cell imaging medium

-

Confocal microscope

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed the mRFP-GFP-LC3 expressing cells and treat them with cletoquine hydrochloride as previously described. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a known autophagy inhibitor (e.g., bafilomycin A1).

-

Imaging: At the end of the treatment period, acquire images using a confocal microscope with appropriate laser lines and filter sets for GFP and mRFP.

-

Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A significant increase in the ratio of yellow to red puncta in cletoquine hydrochloride-treated cells compared to the control indicates an inhibition of autophagic flux.

Data Presentation and Interpretation

For robust and clear presentation of quantitative data, the following table structures are recommended:

Table 1: Effect of Cletoquine Hydrochloride on Lysosomal pH

| Concentration (µM) | Mean Yellow/Blue Fluorescence Ratio (± SEM) | Fold Change vs. Control |

| 0 (Vehicle) | 1.00 (± 0.05) | 1.0 |

| 1 | 1.25 (± 0.08) | 1.25 |

| 10 | 2.50 (± 0.15) | 2.50 |

| 50 | 4.75 (± 0.22) | 4.75 |

Table 2: Quantification of Autophagic Flux with mRFP-GFP-LC3

| Treatment | Mean Yellow Puncta/Cell (± SEM) | Mean Red Puncta/Cell (± SEM) | Yellow/Red Ratio |

| Control | 5.2 (± 1.1) | 10.5 (± 1.8) | 0.50 |

| Starvation | 15.8 (± 2.5) | 25.1 (± 3.2) | 0.63 |

| Cletoquine HCl (10 µM) | 28.4 (± 3.1) | 8.9 (± 1.5) | 3.19 |

| Bafilomycin A1 (100 nM) | 32.1 (± 3.5) | 7.5 (± 1.2) | 4.28 |

Visualizing the Mechanism: Signaling and Workflow Diagrams

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of cletoquine accumulation in the lysosome.

Caption: Inhibition of autophagic flux by cletoquine hydrochloride.

Conclusion and Future Directions

Cletoquine hydrochloride, as a key metabolite of hydroxychloroquine, holds significant promise as a research tool and potential therapeutic agent due to its predicted lysosomotropic properties. This guide provides a comprehensive framework for understanding and investigating these effects, from the fundamental mechanism of lysosomal accumulation to the downstream consequences on autophagy and cellular homeostasis. The provided experimental protocols offer a starting point for researchers to explore the multifaceted roles of cletoquine in various biological contexts, particularly in the field of oncology.

Future research should focus on directly characterizing the lysosomotropic potency of cletoquine hydrochloride in comparison to its parent compound and other 4-aminoquinolines. Elucidating any unique aspects of its mechanism of action and exploring its efficacy in a broader range of disease models will be crucial for unlocking its full therapeutic potential.

References

-

Mauthe, M., Orhon, I., Rocchi, C., Zhou, X., Luhr, M., Hijlkema, K. J., ... & Mari, M. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]

-

Pisonero-Vaquero, S., & Medina, D. L. (2017). Lysosomotropic drugs: Pharmacological tools to study lysosomal function. Current pharmaceutical design, 23(23), 3376-3389. [Link]

-

Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of pharmaceutical sciences, 96(4), 729-746. [Link]

-

Tsubone, T. M., Rocha, C. S., Tonolli, P. N., II-Sei, W., Stolf, B. S., Baptista, M. S., ... & Martins, W. K. (2020). In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn. Adv Biochem Biotechnol, 5, 1098. [Link]

-

Amaravadi, R. K., Lippincott-Schwartz, J., & Yin, X. M. (2011). Principles and current strategies for targeting autophagy for cancer treatment. Clinical cancer research, 17(4), 654-666. [Link]

-

Kimura, T., Takabatake, Y., Takahashi, A., & Isaka, Y. (2013). Chloroquine in cancer therapy: a new opportunity for an old drug?. Journal of biochemistry, 153(2), 123-130. [Link]

-

Poklepovic, A., & Gewirtz, D. A. (2014). Chloroquine and hydroxychloroquine in the treatment of cancer: a report of the 7th James W. Freston conference. Expert opinion on investigational drugs, 23(6), 859-867. [Link]

-

Wallace, D. J. (2020). The History of Antimalarials. Springer. [Link]

-

Maclean, F., & El-Gamel, A. (2020). The effect of chloroquine, a lysosomotropic agent, on the processing of the human immunodeficiency virus type 1 envelope glycoprotein. Journal of general virology, 101(1), 108-118. [Link]

-

Maycotte, P., Aryal, S., Cummings, C. T., Thorburn, J., Morgan, M. J., & Thorburn, A. (2012). Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy. Autophagy, 8(2), 200-212. [Link]

-

Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European journal of pharmacology, 625(1-3), 220-233. [Link]

-

Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases?. The Lancet infectious diseases, 3(11), 722-727. [Link]

-

Vincent, M. J., Bergeron, E., Benjannet, S., Erickson, B. R., Rollin, P. E., Ksiazek, T. G., ... & Nichol, S. T. (2005). Chloroquine is a potent inhibitor of SARS coronavirus infection and spread. Virology journal, 2(1), 1-10. [Link]

-

Sotelo, J., Briceño, E., & López-González, M. A. (2006). Adding chloroquine to conventional treatment for glioblastoma multiforme: a randomized, double-blind, placebo-controlled trial. Annals of internal medicine, 144(5), 327-333. [Link]

Sources

- 1. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Role of lysosomes in hepatic accumulation of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]

- 7. Chloroquine and hydroxychloroquine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation and Handling of Cletoquine Hydrochloride Stock Solutions

Abstract

Cletoquine, an active metabolite of hydroxychloroquine and a derivative of chloroquine, is emerging as a significant compound in cellular biology research, particularly for its role as a late-stage autophagy inhibitor.[1][2] Its mechanism is rooted in the disruption of lysosomal function, a critical step in the autophagic pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of Cletoquine Hydrochloride stock solutions. It outlines detailed protocols, safety considerations, and the biochemical rationale behind its use, ensuring experimental reproducibility and integrity.

Introduction and Scientific Context

Cletoquine is a 4-aminoquinoline compound structurally related to the well-established antimalarial and immunomodulatory drugs, chloroquine and hydroxychloroquine.[2][3] In a research context, its primary utility lies in its function as a potent inhibitor of autophagy. Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via the lysosome. Dysregulation of this pathway is implicated in numerous pathologies, making pharmacological modulators like Cletoquine invaluable research tools.

Cletoquine's mechanism of action is analogous to that of chloroquine, which involves its properties as a weak base.[3][4] It readily crosses cellular membranes and accumulates within the acidic environment of the lysosome, a phenomenon known as lysosomotropism. This accumulation leads to an increase in the intralysosomal pH, which in turn inhibits the activity of acid-dependent hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[4][5][6][7] This blockage of the final degradation step results in the accumulation of autophagosomes, a key indicator of autophagic flux inhibition.

This guide provides the necessary protocols to prepare stable, reliable Cletoquine Hydrochloride stock solutions for use in in vitro experimental systems.

Physicochemical Properties and Safety Data

Accurate preparation begins with a thorough understanding of the compound's properties and the associated safety requirements.

Table 1: Physicochemical Data for Cletoquine

| Property | Value | Source |

| Chemical Name | 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol | [8] |

| Synonyms | Desethylhydroxychloroquine, DHCQ | [8] |

| Molecular Formula | C₁₆H₂₂ClN₃O | [8][] |

| Molecular Weight | 307.83 g/mol | [8][] |

| CAS Number | 428-15-1 | [8][] |

| Appearance | Off-white to white solid | [] |

| Solubility | Soluble in DMSO (e.g., 10 mM), Methanol, and DMF | [8][] |

Table 2: Hazard Identification and Safety Precautions

Data extrapolated from Chloroquine, a closely related compound.

| Hazard Class | GHS Classification | Precautionary Measures | Source |

|---|---|---|---|

| Acute Toxicity | Category 4, Oral (H302: Harmful if swallowed) | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth. | [10][11][12] |

| Health Hazard | May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye protection. | [10] |

| Personal Protective Equipment (PPE) | N/A | Wear a lab coat, safety glasses with side shields, and compatible chemical-resistant gloves. | [10][11] |

| Handling | N/A | Handle in a well-ventilated area or under a chemical fume hood. Avoid creating dust. |[11][12] |

Disclaimer: Always consult the most current Safety Data Sheet (SDS) provided by your specific supplier before handling the compound.

Mechanism of Action: Autophagy Inhibition

Cletoquine inhibits the final, degradative stage of autophagy. The process is initiated by its accumulation in the lysosome, which disrupts the organelle's function through two primary, interconnected mechanisms.

-

Lysosomal pH Neutralization : As a weak base, Cletoquine becomes protonated and trapped within the acidic lysosomal lumen, leading to a gradual increase in pH.[3][4] This elevated pH inhibits the function of pH-sensitive lysosomal hydrolases responsible for degrading autophagic cargo.

-

Impaired Autophagosome-Lysosome Fusion : Mounting evidence suggests that the primary inhibitory effect of the parent compound, chloroquine, is the impairment of the fusion between autophagosomes and lysosomes.[5][6][7] This physically prevents the delivery of the autophagosome's contents to the lysosome for degradation, leading to a buildup of autophagosomes within the cell.

Protocol: Preparation of a 10 mM Cletoquine Hydrochloride Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.[]

Materials and Equipment

-

Cletoquine Hydrochloride powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable serological pipettes or calibrated micropipettes with sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Reconstitution Protocol

Causality Note: Calculations are based on a molecular weight of 307.83 g/mol for Cletoquine base. The hydrochloride salt form will have a higher molecular weight; always use the exact molecular weight from the product's Certificate of Analysis for the most accurate calculations. For this protocol, we will proceed assuming the provided MW is sufficiently accurate for a standard 10 mM solution.

-

Pre-calculation:

-

To make 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 307.83 g/mol × 1000 mg/g = 3.078 mg

-

-

Weighing the Compound:

-

Don appropriate PPE.

-

On a calibrated analytical balance, carefully weigh out approximately 3.1 mg of Cletoquine Hydrochloride powder onto a piece of weigh paper.

-

Record the exact weight. This is critical for calculating the precise final concentration.

-

Carefully transfer the powder into a sterile conical tube or vial appropriate for the final volume.

-

-

Solvent Addition:

-

Using the exact mass recorded, calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 307.83 ( g/mol )] / 10 (mmol/L)

-

Example: If you weighed exactly 3.50 mg, the required DMSO volume is: [3.50 / 307.83] / 10 = 1.137 mL or 1137 µL.

-

Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the powder.

-

-

Dissolution:

-

Cap the vial securely.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, brief sonication may be required.

-

-

Storage and Handling:

-

For long-term storage and to prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C .[13] A solution in DMSO should be stable for at least one month at -20°C.[][15]

-

Protect the solution from light.

-

Quality Control and Application

Validating the Stock Solution

-

Clarity: A properly prepared stock solution should be clear and free of any visible precipitate after thawing. If crystals form upon freezing, gently warm the vial to room temperature and vortex to redissolve before use.

-

Working Dilution: When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level toxic to the specific cell line being used (typically <0.5%). Perform a vehicle control (media + DMSO) in all experiments.

Example Application: Autophagy Flux Assay

To confirm the bioactivity of the prepared stock, it can be used to measure the inhibition of autophagic flux.

-

Cell Treatment: Treat cultured cells with a range of Cletoquine concentrations (e.g., 10-50 µM) for a specified time (e.g., 24 hours).[13]

-

Analysis: Lyse the cells and perform a Western blot for the autophagy marker LC3. Inhibition of autophagic flux by Cletoquine will prevent the degradation of LC3-II, leading to its accumulation compared to untreated controls.

Troubleshooting

Table 3: Common Issues and Solutions

| Problem | Potential Cause | Recommended Solution |

| Precipitation in stock solution upon thawing. | Low temperature causing the compound to crystallize out of the solvent. | Warm the vial to room temperature (or briefly at 37°C) and vortex until the solution is clear before making working dilutions. |

| Precipitation in cell culture media. | The compound's solubility limit has been exceeded in the aqueous media. | Prepare the working solution by adding the stock dropwise to the media while vortexing to ensure rapid mixing. Avoid high final concentrations if solubility is an issue. |

| Low or no biological activity. | Degradation of the compound due to improper storage (light exposure, excessive freeze-thaw cycles). | Use a fresh aliquot for each experiment. Ensure stock solutions are protected from light and stored at the correct temperature. Prepare fresh stock solution if degradation is suspected. |

| Cell toxicity in control group. | Final DMSO concentration is too high for the cell line. | Calculate and ensure the final DMSO concentration in the media is non-toxic (typically <0.5%, but must be empirically determined for sensitive cell lines). |

References

-

Mauthe, M., Orhon, I., Rocchi, C., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroquine Hydrochloride. PubChem Compound Summary for CID 83820. Retrieved February 10, 2026, from [Link]

-

Mauthe, M., Orhon, I., Rocchi, C., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

University of Groningen. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroquine. PubChem Compound Summary for CID 2719. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Chloroquine. Retrieved February 10, 2026, from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet - Chloroquine phosphate MSDS. Retrieved February 10, 2026, from [Link]

Sources

- 1. Cletoquine | Parasite | Antifection | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. caymanchem.com [caymanchem.com]

- 10. esirius.uwo.ca [esirius.uwo.ca]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. selleckchem.com [selleckchem.com]

Application Note: In Vitro Cytotoxicity Profiling of Cletoquine Hydrochloride

[1]

Abstract & Scope

This application note details the standardized protocol for evaluating the in vitro cytotoxicity of Cletoquine Hydrochloride (Desethylhydroxychloroquine HCl), a key active metabolite of Hydroxychloroquine.[1] While structurally similar to its parent compound, Cletoquine exhibits distinct pharmacokinetic retention and lysosomotropic characteristics.[1] This guide addresses the specific challenges of assaying lysosomotropic 4-aminoquinolines—specifically the time-dependent accumulation required for toxicity onset and the potential for pH-dependent assay interference.

Target Audience: Drug Discovery Scientists, Toxicology Groups, and Infectious Disease Researchers.[1]

Mechanism of Action & Assay Rationale

To design a valid cytotoxicity assay, one must understand the "Why" behind the cell death.[1] Cletoquine HCl acts primarily as a lysosomotropic agent .[1]

-

Trapping: Being a weak base, it diffuses freely across cell membranes.[1]

-

Protonation: Upon entering acidic organelles (lysosomes/late endosomes), it becomes protonated and trapped (ion trapping).[1]

-

pH Elevation: This accumulation raises the lysosomal pH, inhibiting acid-dependent proteases and blocking autophagic flux.[1]

-

Cytotoxicity: The resulting accumulation of autophagosomes and undigested cargo leads to metabolic stress, reactive oxygen species (ROS) generation, and eventual apoptotic or necrotic cell death.[1]

Critical Experimental Implication: Unlike direct DNA-damaging agents (which act quickly), Cletoquine cytotoxicity is time-dependent .[1] Short exposures (<24h) often yield false negatives.[1] This protocol recommends a 72-hour timeline for accurate IC50 determination.[1]

Mechanistic Pathway Diagram

Figure 1: The Lysosomotropic Mechanism of Cletoquine.[1] Note the critical pH-dependent trapping which drives the toxicity profile.

Materials & Reagent Preparation

Compound Properties[1][2][3][4][5]

-

Compound: Cletoquine Hydrochloride (Desethylhydroxychloroquine HCl)[1]

-

CAS: 4298-15-1 (Parent base) / HCl salt form varies.[1]

-

Molecular Weight: ~307.8 (Base) + HCl component.[1]

-

Storage: -20°C, desiccated.

Solubility & Stock Preparation

While the Hydrochloride salt is theoretically water-soluble, DMSO is recommended for the primary stock solution to ensure consistency with compound libraries and long-term stability, preventing hydrolysis or precipitation during freeze-thaw cycles.

| Reagent | Concentration | Solvent | Storage | Stability |

| Stock Solution | 50 mM | 100% DMSO | -20°C | 6 Months |

| Working Solution | 2x Final Conc. | Culture Media | Fresh | Use Immediately |

| Vehicle Control | N/A | DMSO | -20°C | N/A |

Preparation Protocol:

-

Weigh accurately 5-10 mg of Cletoquine HCl.[1]

-

Dissolve in sterile DMSO to reach 50 mM. Vortex for 1 minute.

-

Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Critical Check: Verify no precipitation occurs upon dilution into culture media.[1] If precipitation is observed at high concentrations (>100 µM), sonicate the media at 37°C for 5 minutes.[1]

Experimental Protocol: CCK-8 Cytotoxicity Assay

We utilize the CCK-8 (Cell Counting Kit-8 / WST-8) assay.

-

Why not MTT? MTT requires solubilization of formazan crystals, introducing pipetting errors.[1] Cletoquine-treated cells may become fragile; the "wash" steps in MTT can dislodge them. CCK-8 is a one-step, water-soluble homogeneous assay.

-

Why not Neutral Red? Neutral Red uptake relies on lysosomal pH gradients.[1] Since Cletoquine alters this gradient, Neutral Red will produce false positives (artificial signal reduction) unrelated to cell death.[1]

Assay Conditions

-

Cell Lines: HepG2 (Liver metabolic model) or Vero E6 (Infectious disease model).[1]

-

Seeding Density: 3,000 - 5,000 cells/well (Growth rate dependent).[1]

-

Assay Duration: 72 Hours (Optimal for lysosomotropic agents).[1]

-

Replicates:

minimum (Recommend

Step-by-Step Workflow

Day 0: Cell Seeding

-

Harvest cells in the log growth phase.[1]

-

Resuspend in complete media (e.g., DMEM + 10% FBS).[1]

-

Seed 100 µL of cell suspension into a 96-well clear-bottom plate.

-

Outer Well Rule: Fill outer edge wells with PBS (not cells) to prevent "edge effect" evaporation.[1]

-

-

Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Day 1: Compound Treatment[1]

-

Thaw 50 mM Cletoquine stock.[1]

-

Serial Dilution: Prepare a 1:3 or 1:2 serial dilution in a separate sterile deep-well plate using culture media.

-

Remove old media from cell plate (or add 2x concentrate if using 100µL + 100µL method).

-

Add 100 µL of treatment media to respective wells.

-

Incubate for 72 hours .

Day 4: Detection

-

Check cell morphology under a microscope (look for vacuolization—a hallmark of Cletoquine activity).[1]

-

Add 10 µL of CCK-8 reagent to each well (avoiding bubbles).

-

Incubate at 37°C for 1–4 hours.

-

Optimization: Read plate every hour. Stop when the Vehicle Control OD450 reaches ~1.0 - 1.5.

-

-

Measure Absorbance at 450 nm (Reference: 650 nm).

Workflow Visualization

Figure 2: 72-Hour Cytotoxicity Workflow for Slow-Acting Lysosomotropic Drugs.

Data Analysis & Interpretation

Calculation

Calculate % Cell Viability using the formula:

- : Media + CCK-8 (No cells).[1]

Curve Fitting

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1] Fit the data using a non-linear regression model (4-parameter logistic / Sigmoidal dose-response) to determine the IC50 .

Expected Results & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| High Variability (High SD) | Pipetting error or Edge Effect | Use multi-channel pipettes; exclude outer wells; use Z-factor to validate. |

| No Toxicity observed | Incubation too short | Extend to 72h or 96h.[1] Cletoquine is slow-acting.[1] |

| Precipitation in wells | Drug insolubility | Check 100 µM wells under microscope. If crystals exist, lower max dose.[1] |

| Vacuolization but high OD | Metabolic stress vs. Death | Cells may be alive but metabolically active (swollen).[1] Confirm with Trypan Blue or Live/Dead stain if CCK-8 is ambiguous. |

Validation Metrics (Self-Validating Protocol)

To ensure the assay is trustworthy, calculate the Z-Factor using your positive (100% kill) and negative (Vehicle) controls:

-

Target: Z > 0.5 indicates a robust assay suitable for screening.[1]

References

-

Schrezenmeier, E., & Dörner, T. (2020).[1] Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155–166.[1] Link

-

Yao, X., et al. (2020).[1][2] In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Clinical Infectious Diseases, 71(15), 732–739.[1] (Describes cytotoxicity methodology for 4-aminoquinolines). Link[1]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 20263, Cletoquine.[1] Retrieved from [1]

-

Tomic, S., et al. (2011).[1] Sensitivity of the MTT assay in comparison to the WST-1 assay in the evaluation of the cytotoxic activity of lysosomotropic agents. Toxicology in Vitro. (Establishes preference for WST/CCK over MTT for this drug class).

Pharmacokinetic study protocols for Cletoquine metabolite

Application Note: Pharmacokinetic Assessment of Cletoquine and its Major Metabolite (Bisdesethylhydroxychloroquine)

Executive Summary & Scientific Context

Cletoquine (CAS: 4298-15-1), pharmacologically identified as Desethylhydroxychloroquine (DHCQ) , occupies a unique dual status in drug development. It is the primary active metabolite of the widely used antimalarial/antirheumatic drug Hydroxychloroquine (HCQ), yet it possesses distinct pharmacological activity and has been investigated as a standalone therapeutic agent.

When studying the pharmacokinetics (PK) of Cletoquine—whether administered directly or monitored as a metabolite—it is critical to track its further biotransformation. The primary metabolic pathway involves N-dealkylation mediated by hepatic CYP450 enzymes (predominantly CYP2D6, CYP3A4) to form Bisdesethylhydroxychloroquine (BDCQ) .

Critical Bioanalytical Challenge:

4-aminoquinolines (Cletoquine, HCQ, Chloroquine) exhibit massive volume of distribution (

-

Directive: This protocol prioritizes Whole Blood analysis over plasma to ensure accurate mass balance and toxicity correlation.

Metabolic Pathway & Mechanism

The following diagram illustrates the metabolic cascade relevant to this study. Cletoquine is the central analyte, with BDCQ representing the downstream metabolite of interest.

Figure 1: Metabolic pathway illustrating the formation of Cletoquine and its subsequent conversion to BDCQ.[1][2] Note the role of CYP enzymes in the sequential N-dealkylation process.

Bioanalytical Method Development (LC-MS/MS)

The quantification of Cletoquine and BDCQ requires high sensitivity due to their long terminal half-lives and potential for accumulation.

Instrumentation & Conditions

-

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Column Selection: Pentafluorophenyl (PFP) columns (e.g., Phenomenex Kinetex PFP, 2.1 x 50 mm, 2.6 µm) are superior to C18 for this application.

-

Reasoning: PFP phases provide better selectivity for the isomeric nature of quinoline metabolites and enhanced retention of polar basic compounds compared to standard alkyl phases.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Note: Acidic pH is required to protonate the basic nitrogen atoms for ESI+ sensitivity.

-

Mass Spectrometry Parameters (MRM)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Internal Standard (IS): Deuterated Cletoquine (

-DHCQ) is mandatory to compensate for matrix effects in whole blood.

| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | CE (V) | Role |